

In-Depth Technical Guide: Benzyl-PEG2-ethoxyethane-PEG2 as a PROTAC Linker

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Compound of Interest

Compound Name: Benzyl-PEG2-ethoxyethane-PEG2

Cat. No.: B11827986

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG2-ethoxyethane-PEG2** (CAS Number: 2115897-18-0), a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, a proposed synthesis protocol, its role in the PROTAC mechanism, and general protocols for its application in PROTAC synthesis and evaluation.

Introduction to Benzyl-PEG2-ethoxyethane-PEG2

Benzyl-PEG2-ethoxyethane-PEG2 is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention.[3][4] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] The PEG composition of **Benzyl-PEG2-ethoxyethane-PEG2** enhances solubility and provides flexibility, which can be optimized for effective protein degradation.[6]

Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl-PEG2-ethoxyethane-PEG2** is presented in the table below. This data is essential for understanding its behavior in biological and chemical systems, aiding in formulation and experimental design.

| Property | Value | Reference |
|------------------------------|--|---|
| CAS Number | 2115897-18-0 | [1] [2] |
| Molecular Formula | C ₁₉ H ₃₂ O ₅ | [1] |
| Molecular Weight | 340.45 g/mol | [1] |
| Exact Mass | 340.224974 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [1] |
| LogP (calculated) | 1.35 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Storage | Store at -20°C for long-term stability | [1] |

Synthesis of Benzyl-PEG2-ethoxyethane-PEG2: A Proposed Experimental Protocol

While a specific, detailed synthesis protocol for **Benzyl-PEG2-ethoxyethane-PEG2** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of functionalized PEG linkers. The following proposed protocol utilizes a Williamson ether synthesis approach.

Materials:

- 2-(2-(Benzyloxy)ethoxy)ethan-1-ol
- 1-Bromo-2-(2-ethoxyethoxy)ethane

- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Deprotonation: To a stirred solution of 2-(2-(benzyloxy)ethoxy)ethan-1-ol (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
- Alkylation: Cool the reaction mixture back to 0°C and add a solution of 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 eq) in anhydrous DMF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.

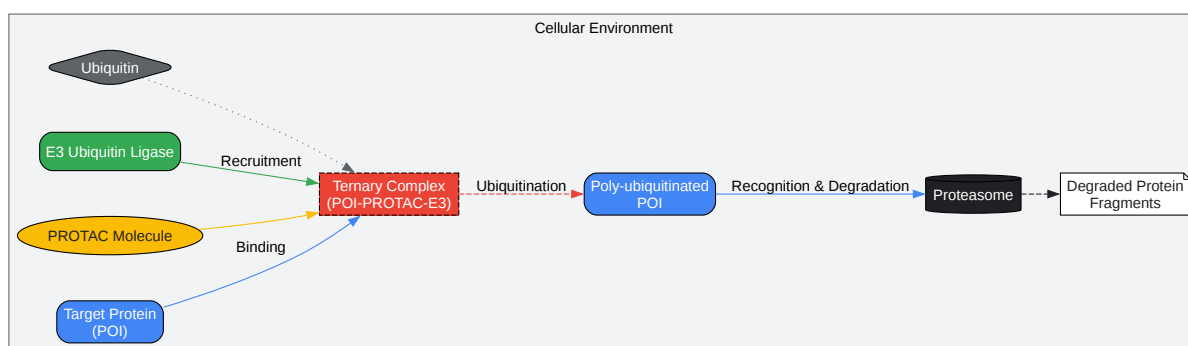
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, **Benzyl-PEG2-ethoxyethane-PEG2**.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Role in PROTAC Mechanism and Experimental Workflow

The primary function of **Benzyl-PEG2-ethoxyethane-PEG2** is to act as a linker in a PROTAC molecule, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated in the following diagram.

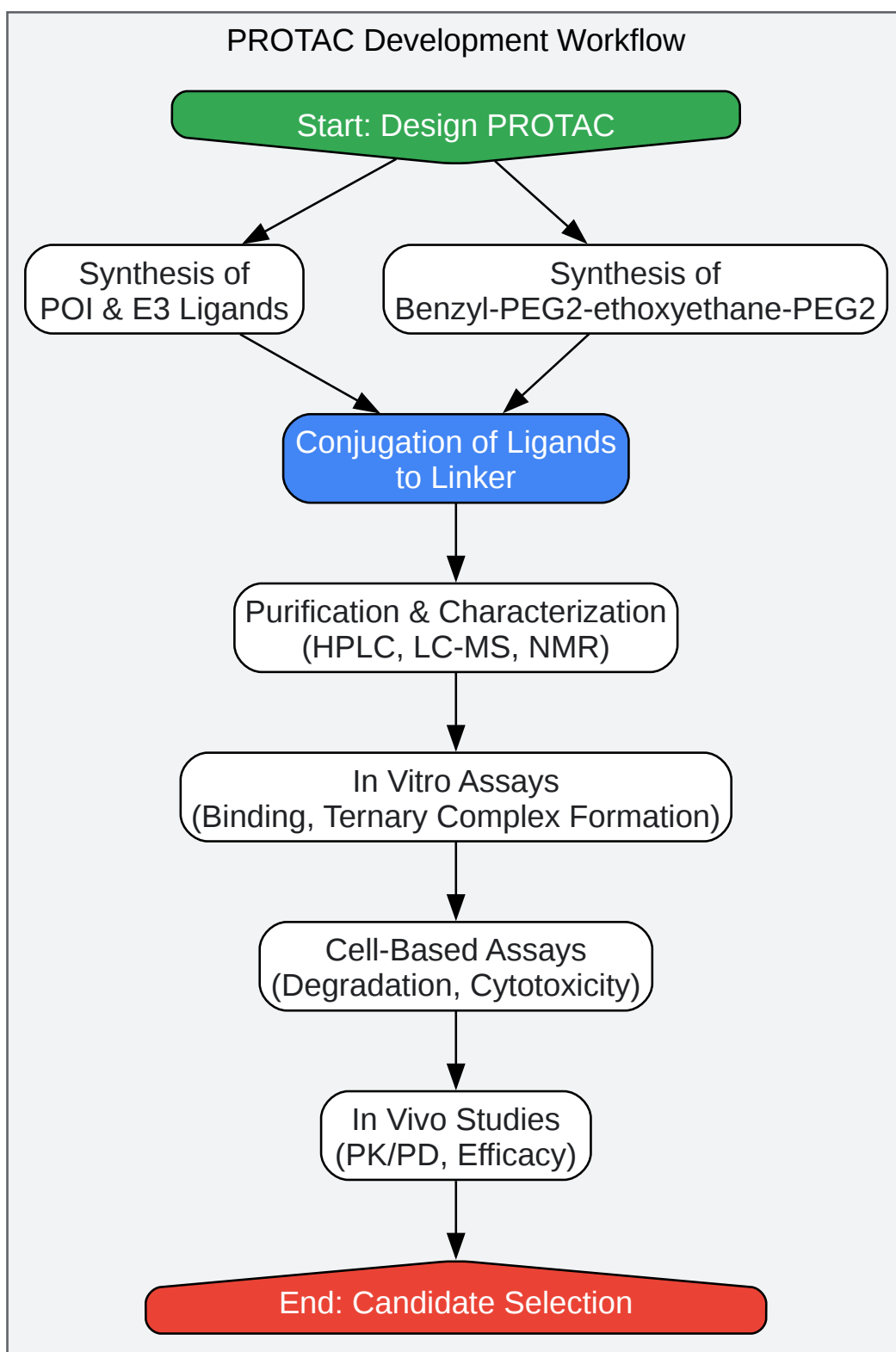


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Caption: Mechanism of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a PROTAC using **Benzyl-PEG2-ethoxyethane-PEG2** and its subsequent biological evaluation.



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Caption: Experimental workflow for PROTAC development.

Conclusion

Benzyl-PEG2-ethoxyethane-PEG2 is a valuable tool for researchers in the field of targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties for the development of effective PROTACs. This guide provides a foundation for its synthesis and application, empowering scientists to leverage this linker in their drug discovery and development efforts. Further optimization of the linker length and composition may be necessary to achieve optimal degradation for specific target proteins.

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